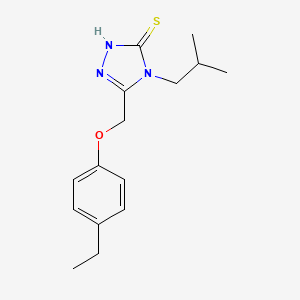![molecular formula C9H7BrF2N2O B2360845 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole CAS No. 2248269-49-8](/img/structure/B2360845.png)
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a furan ring bearing a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Attachment of the furan ring: The furan ring with a difluoromethyl group can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts and appropriate ligands.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-coupling reactions: The compound can participate in cross-coupling reactions like Suzuki, Heck, or Sonogashira reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane.
Cross-coupling: Palladium catalysts, ligands such as triphenylphosphine, and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
Substitution products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.
Coupling products: Complex molecules with extended conjugation or additional functional groups.
Applications De Recherche Scientifique
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: The compound can be used in the development of new materials with unique electronic or optical properties.
Biological studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the bromine atom can facilitate interactions with target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-methylpyrazole
- 4-Bromo-3-methylpyrazole
- 4-Iodopyrazole
Uniqueness
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is unique due to the presence of both a bromine atom and a difluoromethyl-substituted furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
4-bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-3-13-14(4-6)5-7-1-2-8(15-7)9(11)12/h1-4,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRHOCJYJHRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)



![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)

![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2360785.png)
